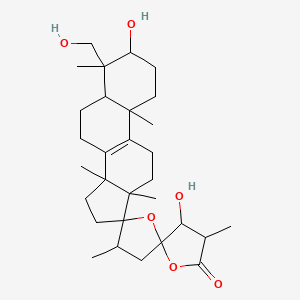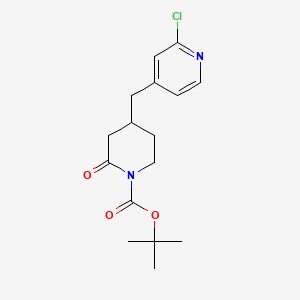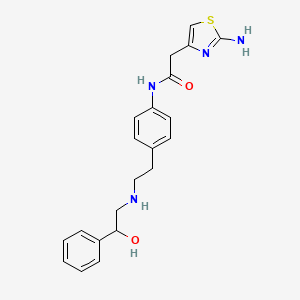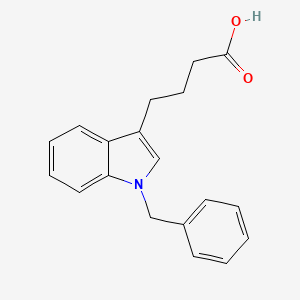
CID 155886364
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 155886364” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The preparation methods for compound “CID 155886364” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve the following steps:
Synthetic Routes: The synthesis of compound “this compound” involves a series of chemical reactions, including condensation, cyclization, and purification steps. The exact synthetic route depends on the desired end product and the starting materials used.
Reaction Conditions: The reaction conditions for the synthesis of compound “this compound” include specific temperatures, pressures, and catalysts. These conditions are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods: Industrial production methods for compound “this compound” involve large-scale synthesis using advanced equipment and techniques. These methods are designed to produce the compound in bulk quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Compound “CID 155886364” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
Oxidation Reactions: Compound “this compound” can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific oxidizing agent and reaction conditions used.
Reduction Reactions: Reduction reactions of compound “this compound” involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions of compound “this compound” involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “CID 155886364” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications are as follows:
Chemistry: In chemistry, compound “this compound” is used as a reagent in various chemical reactions. It is also used as a starting material for the synthesis of other compounds.
Biology: In biology, compound “this compound” is used in studies related to cellular processes and molecular interactions. It is also used as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, compound “this compound” is being studied for its potential therapeutic applications. It is used in preclinical and clinical studies to evaluate its efficacy and safety in treating various diseases.
Industry: In industry, compound “this compound” is used in the production of pharmaceuticals, agrochemicals, and other chemical products. It is also used as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of compound “CID 155886364” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound “CID 155886364” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Compound A: Similar in structure but differs in its functional groups and reactivity.
Compound B: Shares similar chemical properties but has different biological activities.
Compound C: Used in similar applications but has a different mechanism of action.
The uniqueness of compound “this compound” lies in its specific chemical structure, reactivity, and applications, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H46O6 |
|---|---|
Molecular Weight |
502.7 g/mol |
InChI |
InChI=1S/C30H46O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21-23,31-33H,7-16H2,1-6H3 |
InChI Key |
CBSGBWZNJGIOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(C6(C)CO)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium ({4-[2-(aminocarbonothioyl)carbono-hydrazonoyl]phenyl}amino)methanesulfonate hydrate](/img/structure/B12307329.png)
![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)

![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)


![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)
![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
